Carpindolol

Description

Properties

IUPAC Name |

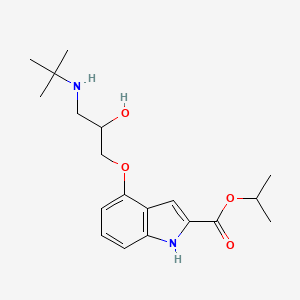

propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYFDORQYYEJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049041 | |

| Record name | SDZ 21009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39731-05-0 | |

| Record name | 1-Methylethyl 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39731-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carpindolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039731050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDZ 21009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8F97XP38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Carvedilol

Disclaimer: This technical guide focuses on Carvedilol (B1668590). The user's original query for "Carpindolol" yielded limited in-depth technical data suitable for a comprehensive guide. Given the similarity in name and the extensive research available for Carvedilol, a well-known beta-blocker with a complex mechanism of action, this guide has been prepared on the assumption that Carvedilol was the intended subject.

Executive Summary: Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor antagonist.[1][2][3][4] Its multifaceted mechanism of action, which includes vasodilation and cardioprotective effects, distinguishes it from traditional beta-blockers.[5][6] Carvedilol exhibits unique pharmacological properties, including biased agonism at the β2-adrenergic receptor, where it preferentially activates β-arrestin-dependent signaling pathways over G-protein-mediated pathways.[7][8][9][10] This guide provides a detailed examination of Carvedilol's interactions with its molecular targets, the resultant downstream signaling cascades, quantitative binding and functional data, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action

Carvedilol's therapeutic effects stem from its ability to block multiple adrenergic receptors. It is a racemic mixture, with the S(-) enantiomer responsible for both beta- and alpha-adrenergic blockade, while the R(+) enantiomer contributes only to the alpha-blocking activity.[1][4]

-

Beta-Adrenergic Receptor Antagonism (β1 and β2): Carvedilol binds reversibly to β1 and β2-adrenergic receptors, primarily located in the heart and blood vessels/bronchial smooth muscle, respectively.[1][2][4] By blocking these receptors, Carvedilol antagonizes the effects of catecholamines like norepinephrine (B1679862) and epinephrine. This leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output, which are key therapeutic goals in conditions like heart failure and hypertension.[1][4]

-

Alpha-1 Adrenergic Receptor Antagonism (α1): Carvedilol also blocks α1-adrenergic receptors found on vascular smooth muscle.[1][2][4] This action inhibits norepinephrine-induced vasoconstriction, leading to vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure.[5][6][11] The combined beta- and alpha-blockade allows Carvedilol to lower blood pressure without the reflex tachycardia often seen with pure vasodilators.[4]

-

Biased Agonism and Inverse Agonism: Carvedilol is not a simple antagonist. It has been shown to function as an inverse agonist, meaning it can reduce the basal activity of adrenergic receptors in the absence of an agonist.[7][12] More significantly, it is recognized as a β-arrestin-biased agonist.[8][9][10] While it blocks G-protein-mediated signaling (e.g., cAMP production), it can simultaneously stimulate β-arrestin-dependent pathways, which are implicated in cardioprotective signaling.[7][8]

Quantitative Pharmacological Data

The affinity of Carvedilol for its target receptors has been quantified through various in vitro studies. The following tables summarize key binding affinity (Ki) and functional potency (IC50) data.

Table 1: Binding Affinities (Ki) of Carvedilol for Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Reference |

|---|---|---|---|

| Human β1-Adrenergic | 0.24 - 0.43 | Human | [4] |

| Human β2-Adrenergic | 0.13 - 0.40 | Human | [4] |

| Rat α1-Adrenergic | 3.4 | Rat |[4] |

Note: Ki values can vary depending on the radioligand used and the specific experimental conditions.

Signaling Pathways

Carvedilol modulates multiple intracellular signaling pathways through its interaction with adrenergic receptors.

3.1. Antagonism of Gs-Coupled β-Adrenergic Signaling

In its primary role as a beta-blocker, Carvedilol inhibits the canonical Gs protein-coupled signaling cascade initiated by catecholamines. This blockade reduces the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), leading to decreased cardiac contractility and heart rate.

Caption: Antagonism of the Gs-coupled β-adrenergic signaling pathway by Carvedilol.

3.2. Antagonism of Gq-Coupled α1-Adrenergic Signaling

By blocking α1-adrenergic receptors, Carvedilol prevents the activation of the Gq protein pathway. This inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium and subsequent smooth muscle contraction, which results in vasodilation.

Caption: Antagonism of the Gq-coupled α1-adrenergic signaling pathway by Carvedilol.

3.3. β-Arrestin Biased Agonism

A distinguishing feature of Carvedilol is its ability to act as a biased agonist. While it blocks G-protein coupling, it promotes the binding of β-arrestin to the β-adrenergic receptor. This initiates a separate G-protein-independent signaling cascade, including the activation of pathways like the ERK/MAPK pathway, which is associated with cell survival and cardioprotection.[8]

Caption: Carvedilol's β-arrestin biased agonism at the β-adrenergic receptor.

Experimental Protocols

The pharmacological properties of Carvedilol are determined using standardized in vitro assays.

4.1. Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of Carvedilol for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.

Methodology:

-

Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the adrenergic receptor of interest (e.g., CHO cells overexpressing human β2-AR).[13] This involves cell lysis, homogenization, and differential centrifugation to isolate the membrane pellet.[13][14]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[13][14]

-

Total Binding: Wells contain the membrane preparation and a fixed concentration of a suitable radioligand (e.g., [³H]-Carazolol or [¹²⁵I]-Iodocyanopindolol).[13][15]

-

Non-specific Binding (NSB): Wells contain the membrane, radioligand, and a high concentration of an unlabeled competing ligand (e.g., Propranolol) to saturate all specific binding sites.[13][15]

-

Competition: Wells contain the membrane, radioligand, and varying concentrations of the test compound (Carvedilol).[16]

-

-

Incubation: The plate is incubated (e.g., 60-90 minutes at 25°C) to allow the binding reaction to reach equilibrium.[13]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). The filters trap the membranes with bound radioligand while unbound radioligand passes through.[13][14]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[13]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[14]

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of Carvedilol that inhibits 50% of the specific binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Caption: General experimental workflow for a radioligand competition binding assay.

4.2. Functional Assay: cAMP Measurement

This assay measures the ability of Carvedilol to antagonize agonist-induced production of the second messenger cAMP, providing a functional measure of its beta-blocking activity.

Methodology:

-

Cell Culture: Cells expressing the target β-adrenergic receptor (e.g., HEK293-β2AR) are cultured to an appropriate density in multi-well plates.[17][18]

-

Compound Addition (Antagonist Mode):

-

Cells are pre-incubated with varying concentrations of Carvedilol.

-

A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[19]

-

-

Agonist Stimulation: A fixed concentration of a β-adrenergic agonist (e.g., Isoproterenol) is added to stimulate cAMP production. The agonist concentration is typically at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.[17]

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[19]

-

Cell Lysis: A lysis buffer is added to release the intracellular cAMP.[18][19]

-

cAMP Detection: The concentration of cAMP in the lysate is measured. Common methods include:

-

Data Analysis: A dose-response curve is generated by plotting the signal against the concentration of Carvedilol. The IC50 value, representing the concentration of Carvedilol that inhibits 50% of the agonist-stimulated cAMP production, is determined using non-linear regression.

Caption: General experimental workflow for a cAMP functional antagonism assay.

Conclusion

The mechanism of action of Carvedilol is a complex interplay of multi-receptor antagonism and biased signaling. Its ability to simultaneously block β1, β2, and α1-adrenergic receptors provides a potent combination of negative chronotropic/inotropic effects and vasodilation, making it highly effective in the management of cardiovascular diseases. Furthermore, its unique property of β-arrestin biased agonism may contribute to its documented long-term cardioprotective benefits, setting it apart from other beta-blockers. A thorough understanding of these molecular interactions, supported by quantitative data from robust experimental protocols, is essential for the continued development and optimization of drugs targeting the adrenergic system.

References

- 1. Carvedilol [medbox.iiab.me]

- 2. goodrx.com [goodrx.com]

- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carvedilol - Wikipedia [en.wikipedia.org]

- 5. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β-Arrestin-Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on the mechanism of arterial vasodilation produced by the novel antihypertensive agent, carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Different intrinsic activities of bucindolol, carvedilol and metoprolol in human failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. researchgate.net [researchgate.net]

- 20. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

An In-depth Technical Guide to the Pharmacological Profile of Carpindolol and its Analogue, Carvedilol

Therefore, this guide will first summarize the known pharmacological properties of Carpindolol. Subsequently, it will provide a comprehensive and in-depth technical profile of the structurally and pharmacologically related, extensively studied compound, Carvedilol (B1668590). This will serve as a detailed exemplar, fulfilling the core requirements of this guide for an in-depth analysis of a complex beta-blocker.

This compound: A Cursory Pharmacological Profile

This compound is identified as a beta-adrenergic receptor antagonist (beta-blocker).[1] Its most distinct characteristic is its dual activity at serotonin (B10506) receptors, where it acts as an antagonist at the 5-HT1B receptor and an agonist at the closely related 5-HT1D receptor.[1][2]

Quantitative Data: Receptor Binding Affinity of this compound

The following table summarizes the available quantitative data on this compound's affinity for serotonin receptors.

| Receptor | Parameter | Value |

| 5-HT1B | pKd | 8.53 |

| pKB | 8.0 | |

| 5-HT1D | pEC50 | 5.91 |

| pKd | 6.37 |

Table 1: Binding and functional parameters of this compound at serotonin 1B and 1D receptors.[2]

Due to the scarcity of further detailed information, the remainder of this guide will focus on the pharmacological profile of Carvedilol.

Carvedilol: A Comprehensive Pharmacological Profile

Introduction

Carvedilol is a third-generation, non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenergic receptor blocking activity.[3][4] This dual mechanism of action contributes to its vasodilatory properties and distinguishes it from earlier generations of beta-blockers.[3][5] It is a racemic mixture, with the S(-) enantiomer possessing both beta- and alpha-1 blocking activity, while the R(+) enantiomer has only alpha-1 blocking activity.[3][6] Carvedilol is widely used in the management of hypertension, chronic heart failure, and left ventricular dysfunction following myocardial infarction.[3][7]

Mechanism of Action and Pharmacodynamics

Carvedilol's pharmacological effects stem from its interaction with multiple adrenergic receptors.

-

Beta-Adrenergic Receptor Blockade (β1 and β2): By blocking β1 and β2 receptors, primarily through its S(-) enantiomer, Carvedilol reduces heart rate, myocardial contractility, and blood pressure.[3] This action is crucial for its therapeutic effects in heart failure and hypertension.[3]

-

Alpha-1 Adrenergic Receptor Blockade (α1): Both enantiomers of Carvedilol block α1 receptors, leading to vasodilation of blood vessels and a reduction in peripheral vascular resistance.[3][5] This contributes significantly to its antihypertensive effect.[3]

-

Biased Agonism at β-Adrenergic Receptors: Carvedilol is recognized as a biased agonist at β-adrenergic receptors.[8] It acts as an inverse agonist on the Gs-protein-dependent adenylyl cyclase pathway, reducing cyclic AMP (cAMP) production, while concurrently stimulating β-arrestin-mediated signaling pathways.[8] This functional selectivity is thought to contribute to some of its unique cardioprotective effects.[8] Recent studies have shown that Carvedilol can induce a switch in β1AR coupling from the classical Gαs to a Gαi-coupled receptor, initiating β-arrestin-mediated signaling.[8]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data for Carvedilol.

Table 2: Receptor Binding Affinities of Carvedilol

| Receptor | Affinity (Ki) | Species | Reference |

| β1-Adrenergic | 0.32 nM | Human | [4] |

| β2-Adrenergic | 0.13 - 0.40 nM | Human | [4] |

| α1-Adrenergic | Potent, with a β1:α1 blocking ratio of 1.7-fold | Not Specified | [5][9] |

| 5-HT2A | High nanomolar affinity | Not Specified | [10][11] |

Table 3: Hemodynamic Effects of Carvedilol in Clinical Trials

| Parameter | Change with Carvedilol | Patient Population | Reference |

| Heart Rate | Decreased by 13 beats/min (maximal effect) | Healthy Subjects | [5] |

| Blood Pressure | Decreased by 9/10 mm Hg (maximal effect) | Healthy Subjects | [5] |

| Arterial Calf Blood Flow | Increased by ~40% | Healthy Subjects | [5] |

| Peripheral Resistance | Reduced by ~34% | Healthy Subjects | [5] |

| Left Ventricular Ejection Fraction | Significant increase | Patients with Moderate to Severe Heart Failure | [12] |

Pharmacokinetics

Carvedilol is rapidly absorbed after oral administration, but its bioavailability is only about 25-35% due to extensive first-pass metabolism in the liver.[3]

Table 4: Pharmacokinetic Parameters of Carvedilol

| Parameter | Value | Reference |

| Bioavailability | 25-35% | [3][4] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3] |

| Elimination Half-life (t1/2) | 7-10 hours | [3][4] |

| Protein Binding | >98% (primarily to albumin) | [3][4] |

| Metabolism | Hepatic (CYP2D6, CYP2C9) | [3][4] |

| Excretion | ~16% urine, ~60% feces | [4] |

Signaling Pathways

Carvedilol's interaction with adrenergic receptors initiates complex intracellular signaling cascades.

Recent research has uncovered a novel signaling pathway activated by Carvedilol that promotes cardiac contractility.

Experimental Protocols

-

Objective: To determine the binding affinity of Carvedilol for specific receptors.

-

Methodology:

-

Membrane Preparation: Cells or tissues expressing the receptor of interest (e.g., HEK293 cells transfected with human β1-adrenergic receptors) are homogenized and centrifuged to isolate cell membranes.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]CGP-12177 for β-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (Carvedilol).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Carvedilol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

-

Objective: To quantify the effect of Carvedilol on Gs-protein-mediated production of cyclic AMP (cAMP).

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the β-adrenergic receptor of interest are cultured.

-

Cell Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an agonist (e.g., isoproterenol) in the presence or absence of varying concentrations of Carvedilol.

-

Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: Dose-response curves are generated to determine the potency and efficacy of Carvedilol in inhibiting agonist-stimulated cAMP production.

-

Clinical Trials Summary

Carvedilol has been extensively studied in numerous clinical trials for various cardiovascular conditions.

Table 5: Selected Major Clinical Trials of Carvedilol

| Trial Name (Acronym) | Patient Population | Key Findings | Reference |

| Prospective Randomized Evaluation of Carvedilol on Symptoms and Exercise (PRECISE) | Moderate to severe heart failure | Carvedilol improved symptoms, reduced risk of clinical deterioration, and increased ejection fraction compared to placebo. | [12] |

| Carvedilol in Elderly Patients with Chronic Heart Failure | Elderly patients with chronic heart failure | Carvedilol was well-tolerated and slightly improved heart function. | [14] |

| Open-label study in essential hypertension | Patients with essential hypertension (WHO I-II) | Long-term treatment with Carvedilol was effective and safe in reducing diastolic blood pressure. | [15] |

| Comparative trial with Propranolol (B1214883) | Cirrhotic patients with variceal bleeding | Carvedilol was more effective than propranolol in reducing portal pressure. | [16] |

Conclusion

While this compound presents an interesting pharmacological profile with its unique dual action on serotonin 1B and 1D receptors, the available data is insufficient for a comprehensive understanding of its therapeutic potential. In contrast, Carvedilol stands as a well-characterized, multi-faceted cardiovascular drug. Its non-selective beta-blockade, alpha-1 antagonism, and particularly its biased agonism at β-adrenergic receptors, underscore the complexity and sophistication of modern pharmacological agents. The ongoing elucidation of novel signaling pathways, such as the β1AR-NOS3-cGMP cascade, continues to expand our understanding of its cardioprotective mechanisms and solidifies its important role in the management of cardiovascular diseases. Further research into compounds like this compound may yet reveal new therapeutic avenues, building on the complex pharmacology exemplified by Carvedilol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Carvedilol [medbox.iiab.me]

- 4. Carvedilol - Wikipedia [en.wikipedia.org]

- 5. Vasodilatory effects of carvedilol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic profile of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The adrenergic receptor antagonist carvedilol interacts with serotonin 2A receptors both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Double-blind, placebo-controlled study of the effects of carvedilol in patients with moderate to severe heart failure. The PRECISE Trial. Prospective Randomized Evaluation of Carvedilol on Symptoms and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carvedilol in elderly patients with chronic heart failure, a 12 weeks randomized, placebo controlled open trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of carvedilol in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carvedilol versus propranolol effect on hepatic venous pressure gradient at 1 month in patients with index variceal bleed: RCT - PubMed [pubmed.ncbi.nlm.nih.gov]

Carpindolol: A Technical Guide to its Structure, Pharmacology, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpindolol is a multifaceted pharmaceutical agent recognized for its activity as a beta-adrenergic blocker and its modulatory effects on the serotonin (B10506) receptor system. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and a proposed synthetic route for this compound. Quantitative data on its receptor binding affinities and functional activity are presented in a structured format. Detailed descriptions of its known signaling pathways are accompanied by explanatory diagrams generated using Graphviz. While a definitive, publicly documented synthesis protocol for this compound remains elusive, a chemically sound synthetic pathway is proposed based on established organic chemistry principles and analogous reactions for similar molecular scaffolds.

Chemical Structure and Identification

This compound is chemically identified as Isopropyl 4-{2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}-1H-indole-2-carboxylate.[1] Its core structure consists of an indole (B1671886) ring system, a characteristic feature of many biologically active compounds, linked to a propanolamine (B44665) side chain which is common to many beta-blockers.

| Identifier | Value | Reference |

| IUPAC Name | Isopropyl 4-{2-hydroxy-3-[(2-methyl-2-propanyl)amino]propoxy}-1H-indole-2-carboxylate | [1] |

| CAS Number | 39731-05-0 | [1] |

| Molecular Formula | C₁₉H₂₈N₂O₄ | [1] |

| Molecular Weight | 348.44 g/mol | [1] |

| SMILES | CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O | [1] |

| InChI | InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3 | [1] |

Pharmacological Profile

This compound exhibits a dual pharmacological action, functioning as a non-selective beta-adrenergic receptor antagonist and displaying specific activities at serotonin receptor subtypes. This profile suggests its potential therapeutic applications in cardiovascular disorders and conditions modulated by the serotonergic system.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on this compound's interaction with its primary molecular targets.

| Receptor | Parameter | Value | Reference |

| 5-HT₁B Receptor | pKd | 8.53 | [2] |

| pKB (Antagonist) | 8.0 | [2] | |

| 5-HT₁D Receptor | pEC₅₀ (Agonist) | 5.91 | [2] |

| pKd | 6.37 | [2] |

Signaling Pathways

Beta-Adrenergic Blockade: As a beta-blocker, this compound competitively inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors (β₁ and β₂). This action in the heart (primarily β₁) leads to a decrease in heart rate, myocardial contractility, and blood pressure. In other tissues, blockade of β₂ receptors can have various effects. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Serotonin Receptor Modulation: this compound demonstrates a unique profile at serotonin receptors, acting as an antagonist at the 5-HT₁B receptor and an agonist at the 5-HT₁D receptor.[1][2] Both of these receptors are G-protein coupled receptors that, upon activation, typically inhibit adenylyl cyclase.

-

5-HT₁B Receptor Antagonism: By blocking the 5-HT₁B receptor, this compound prevents serotonin from binding and initiating the downstream signaling cascade. This can lead to an increase in the release of other neurotransmitters.

-

5-HT₁D Receptor Agonism: As an agonist at the 5-HT₁D receptor, this compound mimics the action of serotonin, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main stages:

-

Synthesis of the Epoxide Intermediate: Preparation of isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate.

-

Ring-Opening of the Epoxide: Reaction of the epoxide intermediate with tert-butylamine (B42293) to yield this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on standard organic synthesis procedures for analogous compounds. These protocols would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate

-

Materials: Isopropyl 4-hydroxy-1H-indole-2-carboxylate, epichlorohydrin, a suitable base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., dimethylformamide or acetone).

-

Procedure:

-

To a solution of isopropyl 4-hydroxy-1H-indole-2-carboxylate in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C) to form the corresponding phenoxide.

-

Epichlorohydrin is then added to the reaction mixture, and the temperature is gradually increased and maintained until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction mixture is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography to yield the desired epoxide intermediate.

-

Step 2: Synthesis of this compound

-

Materials: Isopropyl 4-(oxiran-2-ylmethoxy)-1H-indole-2-carboxylate, tert-butylamine, and a suitable solvent (e.g., ethanol (B145695) or isopropanol).

-

Procedure:

-

The epoxide intermediate is dissolved in the chosen solvent, and an excess of tert-butylamine is added.

-

The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed (monitored by TLC).

-

The solvent and excess tert-butylamine are removed under reduced pressure.

-

The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining impurities.

-

The organic layer is dried, filtered, and concentrated.

-

The crude this compound can be purified by recrystallization from a suitable solvent system to yield the final product.

-

Conclusion

This compound is a pharmacologically interesting molecule with a dual mechanism of action as a beta-blocker and a modulator of serotonin 5-HT₁B and 5-HT₁D receptors. Its chemical structure, featuring an indole core, provides a scaffold for its diverse biological activities. While quantitative data on its serotonergic activity is available, further research is needed to fully characterize its binding profile at adrenergic receptors and to elucidate its complete pharmacokinetic and pharmacodynamic properties. The proposed synthetic route offers a viable pathway for its preparation, which can be a starting point for medicinal chemists and process development scientists. This technical guide serves as a foundational resource for professionals in the field of drug discovery and development interested in this compound and related compounds.

References

Carpindolol's Interaction with Beta-Adrenergic Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpindolol is identified as a beta-adrenergic receptor antagonist, commonly referred to as a beta-blocker.[1][2] These agents are critical in cardiovascular medicine, and understanding their specific binding affinities to receptor subtypes is paramount for predicting their therapeutic effects and potential side effects. This technical guide provides an in-depth analysis of the binding characteristics of beta-blockers to beta-adrenergic receptors, with a focus on providing a framework for understanding compounds like this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document will present data for structurally and functionally related non-selective beta-blockers, Carvedilol (B1668590) and Bucindolol, to provide a comparative context.

Beta-Adrenergic Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified using the inhibition constant (Ki), the dissociation constant (Kd), or the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response. Lower Ki and Kd values, and higher pA2 values, indicate a higher binding affinity.

Quantitative Binding Data for Representative Beta-Blockers

| Compound | Receptor Subtype | Binding Affinity (Ki/Kd) | Reference |

| Carvedilol | β1-adrenergic | ~4-5 nM (Kd) | [3][4] |

| Carvedilol | β2-adrenergic | Mild selectivity for β1 (6- to 39-fold) | [3] |

| Bucindolol | β1/β2-adrenergic | Non-selective | [5] |

Note: The selectivity of Carvedilol for β1 over β2 receptors can vary depending on the experimental method used.[3]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for compounds like this compound is predominantly achieved through radioligand binding assays.[6] These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor due to their sensitivity and robustness.[6] The general workflow for a competitive radioligand binding assay is detailed below.

Experimental Workflow: Competitive Radioligand Binding Assay

Detailed Methodologies

1. Membrane Preparation:

-

Source: Membranes are typically prepared from cell lines overexpressing a specific beta-adrenergic receptor subtype (e.g., CHO or HEK293 cells) or from tissue homogenates known to be rich in these receptors (e.g., heart, lung).[7][8]

-

Homogenization: Cells or tissues are homogenized in an ice-cold lysis buffer containing protease inhibitors to prevent protein degradation.[8]

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes containing the receptors.[8]

-

Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined, and aliquots are stored at -80°C.[7]

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol), and varying concentrations of the unlabeled competitor drug (e.g., this compound).[9]

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[7]

-

Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[8]

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[7]

3. Data Analysis:

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Beta-Adrenergic Receptor Signaling Pathways

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. As an antagonist, this compound would block these pathways.

β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is predominantly coupled to the Gs alpha subunit of the G-protein.[10][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Bucindolol, a nonselective beta 1- and beta 2-adrenergic receptor antagonist, decreases beta-adrenergic receptor density in cultured embryonic chick cardiac myocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Carpindolol's Effects on the Serotonin System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpindolol is a non-selective beta-adrenergic receptor antagonist that also exhibits significant interactions with the serotonin (B10506) (5-HT) system. This dual activity has garnered interest in its potential applications beyond cardiovascular medicine, particularly in the realm of neuropsychopharmacology. This technical guide provides a comprehensive overview of this compound's effects on the serotonin system, focusing on its receptor binding profile, functional activity, and the experimental methodologies used to elucidate these properties. The information presented is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action at Serotonin Receptors

This compound's primary interaction with the serotonergic system is characterized by its distinct activities at the 5-HT1B and 5-HT1D receptor subtypes. Preclinical studies have demonstrated that this compound acts as an antagonist at the 5-HT1B receptor and as an agonist at the closely related 5-HT1D receptor. This unique pharmacological profile distinguishes it from other beta-blockers, such as pindolol, which is known for its 5-HT1A receptor antagonism and its use in augmenting antidepressant therapy. The differential effects of this compound on these key serotonin receptor subtypes suggest a complex modulation of serotonergic neurotransmission.

Quantitative Data on this compound's Serotonergic Activity

The following tables summarize the available quantitative data on this compound's binding affinity and functional activity at various serotonin receptors. This data is primarily derived from in vitro studies and provides a basis for understanding its mechanism of action.

Table 1: this compound Binding Affinities (Ki) for Serotonin Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Calf Hippocampus | >1000 | [1] |

| 5-HT1B | [125I]Iodocyanopindolol | Pig Striatum | 25.1 | [1] |

| 5-HT1D | [3H]5-HT | Calf Striatum | 19.9 | [1] |

| 5-HT2 | [3H]Ketanserin | Rat Cortex | >1000 | [1] |

Table 2: Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Efficacy (Emax %) | Reference |

| 5-HT1B | Forskolin-stimulated adenylate cyclase | pA2 | 7.6 | Antagonist | [1] |

| 5-HT1D | Forskolin-stimulated adenylate cyclase | pEC50 | 7.7 | 100 (relative to 5-HT) | [1] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data tables. These protocols provide a framework for replicating and expanding upon the research into this compound's serotonergic effects.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Homogenize the desired tissue (e.g., calf hippocampus, pig striatum, calf striatum, rat cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 4°C for 15 minutes at 40,000 x g.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in the assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Incubate the membrane preparations with a specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [125I]Iodocyanopindolol for 5-HT1B, [3H]5-HT for 5-HT1D, [3H]Ketanserin for 5-HT2).

-

To determine non-specific binding, a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT) is added to a parallel set of tubes.

-

For competition binding assays, incubate the membranes and radioligand with a range of concentrations of this compound.

-

Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assays: Adenylate Cyclase Activity

Objective: To determine the functional activity (agonist or antagonist) of this compound at G-protein coupled serotonin receptors (e.g., 5-HT1B and 5-HT1D) by measuring its effect on adenylate cyclase activity.

Protocol:

-

Membrane Preparation:

-

Prepare membranes from a suitable tissue or cell line expressing the receptor of interest (e.g., pig or calf striatum) as described in the radioligand binding assay protocol.

-

-

Adenylate Cyclase Assay:

-

Incubate the membranes in a buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), GTP, and a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine).

-

To stimulate adenylate cyclase, add forskolin (B1673556) to the incubation mixture.

-

For agonist activity (5-HT1D receptor): Add varying concentrations of this compound to the incubation mixture and measure the inhibition of forskolin-stimulated adenylate cyclase activity.

-

For antagonist activity (5-HT1B receptor): Add a fixed concentration of a known 5-HT1B agonist (e.g., 5-HT) and varying concentrations of this compound to determine its ability to reverse the agonist-induced inhibition of adenylate cyclase.

-

-

cAMP Measurement:

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Measure the amount of cyclic AMP (cAMP) produced using a suitable method, such as a competitive protein binding assay or an enzyme immunoassay.

-

-

Data Analysis:

-

For agonist activity: Determine the pEC50 value (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) from the concentration-response curve.

-

For antagonist activity: Determine the pA2 value, which is a measure of the antagonist's potency, from the Schild plot analysis of the rightward shift in the agonist's concentration-response curve caused by the antagonist.[2]

-

Signaling Pathways

The interaction of this compound with 5-HT1B and 5-HT1D receptors leads to distinct downstream signaling events. Both of these receptor subtypes are coupled to the inhibitory G-protein, Gi/o.

-

5-HT1D Receptor Agonism: As an agonist at 5-HT1D receptors, this compound activates the Gi/o signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

5-HT1B Receptor Antagonism: By acting as an antagonist at 5-HT1B receptors, this compound blocks the binding of endogenous serotonin and other agonists. This prevents the activation of the Gi/o pathway that would normally be initiated by agonist binding, thereby disinhibiting adenylyl cyclase and preventing the decrease in cAMP levels.

In Vivo Effects on the Serotonin System

While in vitro data provides a detailed understanding of this compound's direct receptor interactions, its in vivo effects on the serotonin system are less well-characterized. Further research using techniques such as in vivo microdialysis is needed to determine how this compound's dual activity at 5-HT1B and 5-HT1D receptors translates to changes in extracellular serotonin levels and serotonin turnover in different brain regions.

In Vivo Microdialysis Protocol (Hypothetical for this compound):

-

Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Probe Implantation: Implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: Analyze the concentration of serotonin and its metabolites (e.g., 5-HIAA) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline pre-drug administration levels.

Conclusion

This compound exhibits a unique and complex pharmacological profile within the serotonin system, acting as an antagonist at 5-HT1B receptors and an agonist at 5-HT1D receptors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in disorders where modulation of the serotonergic system is beneficial. Future in vivo studies are crucial to fully elucidate the physiological and behavioral consequences of its dual serotonergic actions.

References

An In-depth Technical Guide to the Discovery and Development of Carpindolol

A Note on the Subject: Initial research on "Carpindolol" reveals a limited public record of its developmental history, particularly concerning extensive clinical trials and detailed experimental protocols. This compound is identified as a beta-blocker that also interacts with serotonin (B10506) receptors.[1] However, the available scientific literature is not substantial enough to construct the in-depth technical guide requested.

In contrast, a closely related compound, Carvedilol , is a well-documented and widely used medication that aligns with the core characteristics of the user's query. Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking activity. Given the detailed technical requirements of this request and the wealth of available data for Carvedilol, this guide will focus on the discovery and history of Carvedilol development to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals.

Introduction to Carvedilol

Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with vasodilating properties primarily attributed to its alpha-1 adrenergic receptor blockade. It is a racemic mixture of R(+) and S(-) enantiomers, each contributing to its unique pharmacological profile. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blocking effects. Carvedilol is indicated for the treatment of heart failure, hypertension, and left ventricular dysfunction following myocardial infarction.

Discovery and Developmental History

The development of beta-blockers began with the synthesis of dichloroisoproterenol (B1670464) in 1958, which, despite its intrinsic sympathomimetic activity, proved the concept of beta-adrenergic receptor blockade. This led to the development of pronethalol and subsequently propranolol, the first clinically successful beta-blocker. Carvedilol was developed in the following decades as part of the effort to create beta-blockers with additional cardiovascular benefits.

Key milestones in the development of Carvedilol include:

-

1980s: Preclinical studies demonstrating Carvedilol's dual beta- and alpha-1 adrenergic receptor antagonism.

-

Early 1990s: Initial clinical trials investigating its efficacy and safety in hypertension.

-

Mid-1990s: The U.S. Carvedilol Heart Failure Trials Program, a series of landmark studies that established its benefit in reducing morbidity and mortality in patients with congestive heart failure.

-

1995: Approval by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension.

-

1997: FDA approval for the treatment of mild-to-severe congestive heart failure.

-

2003: FDA approval for left ventricular dysfunction following myocardial infarction.

Physicochemical Properties and Synthesis

IUPAC Name: (±)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol

CAS Number: 72956-09-3

Chemical Formula: C₂₄H₂₆N₂O₄

Molecular Weight: 406.48 g/mol

The synthesis of Carvedilol has been approached through various methods. A common synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. The initial patents for Carvedilol synthesis were filed in the late 1970s and early 1980s.

Pharmacodynamics

Carvedilol's mechanism of action involves the blockade of both beta-1, beta-2, and alpha-1 adrenergic receptors.

-

Beta-1 Receptor Blockade: Occurs in the heart, leading to a decrease in heart rate, myocardial contractility, and cardiac output. This reduces myocardial oxygen demand.

-

Beta-2 Receptor Blockade: Can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels.

-

Alpha-1 Receptor Blockade: Induces vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure.

This combination of effects makes Carvedilol particularly effective in the management of heart failure by reducing cardiac workload and improving systemic circulation.

Signaling Pathways

The interaction of Carvedilol with adrenergic receptors modulates downstream signaling cascades. The blockade of beta-adrenergic receptors inhibits the activation of adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and decreased protein kinase A (PKA) activity. The blockade of alpha-1 adrenergic receptors inhibits the phospholipase C (PLC) pathway, reducing the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn decreases intracellular calcium release and protein kinase C (PKC) activation.

Caption: Carvedilol's inhibitory effects on adrenergic signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of Carvedilol is characterized by rapid absorption, extensive first-pass metabolism, and high protein binding.

| Parameter | Value |

| Bioavailability | 25-35% |

| Time to Peak (Tmax) | 1-2 hours |

| Protein Binding | >98% (primarily to albumin) |

| Metabolism | Hepatic (CYP2D6, CYP2C9) |

| Elimination Half-life | 7-10 hours |

| Excretion | Primarily fecal |

Preclinical Studies

Preclinical evaluation of Carvedilol involved a range of in vitro and in vivo studies to characterize its pharmacological activity, safety, and pharmacokinetic profile.

Experimental Protocols

Receptor Binding Assays:

-

Objective: To determine the binding affinity of Carvedilol for adrenergic receptors.

-

Methodology: Radioligand binding assays were performed using cell membranes expressing human beta-1, beta-2, and alpha-1 adrenergic receptors. Membranes were incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for alpha-1, [¹²⁵I]iodocyanopindolol for beta receptors) and increasing concentrations of unlabeled Carvedilol. The amount of bound radioligand was measured, and the inhibition constant (Ki) was calculated.

Caption: Workflow for a typical receptor binding assay.

Animal Models of Hypertension and Heart Failure:

-

Objective: To evaluate the in vivo efficacy of Carvedilol in relevant disease models.

-

Methodology: Spontaneously hypertensive rats (SHR) were often used to study the antihypertensive effects of Carvedilol. For heart failure models, coronary artery ligation in rodents was a common method to induce myocardial infarction and subsequent left ventricular dysfunction. Animals were treated with Carvedilol or placebo, and key parameters such as blood pressure, heart rate, cardiac function (e.g., ejection fraction measured by echocardiography), and survival were monitored over time.

Clinical Trials

The clinical development of Carvedilol involved numerous trials that established its safety and efficacy in various cardiovascular conditions.

Key Clinical Trials

| Trial Name | Patient Population | Key Findings |

| U.S. Carvedilol Heart Failure Trials Program | Patients with mild, moderate, or severe chronic heart failure | Carvedilol significantly reduced the risk of all-cause mortality and hospitalization. |

| COPERNICUS (Carvedilol Prospective Randomized Cumulative Survival) | Patients with severe chronic heart failure | Demonstrated a significant reduction in mortality in a high-risk patient population. |

| CAPRICORN (Carvedilol Post-Infarct Survival Control in Left Ventricular Dysfunction) | Patients with left ventricular dysfunction after myocardial infarction | Showed a reduction in all-cause mortality and cardiovascular events. |

Experimental Protocol: The U.S. Carvedilol Heart Failure Trials Program

-

Objective: To evaluate the effect of Carvedilol on morbidity and mortality in patients with chronic heart failure.

-

Study Design: A series of multicenter, randomized, double-blind, placebo-controlled trials.

-

Inclusion Criteria: Patients with a clinical diagnosis of heart failure, left ventricular ejection fraction ≤35%, and symptomatic despite treatment with diuretics and an ACE inhibitor.

-

Treatment: Patients were randomized to receive either placebo or Carvedilol, with the dose of Carvedilol titrated up to a target of 25-50 mg twice daily.

-

Primary Endpoint: All-cause mortality.

-

Secondary Endpoints: Combined risk of death or hospitalization, changes in symptoms, and exercise tolerance.

Conclusion

The development of Carvedilol represents a significant advancement in the pharmacological management of cardiovascular diseases, particularly heart failure. Its unique dual-action mechanism, targeting both beta and alpha-1 adrenergic receptors, provides a comprehensive approach to reducing cardiac workload and improving systemic hemodynamics. The rigorous preclinical and clinical evaluation of Carvedilol has firmly established its role as a cornerstone therapy, improving outcomes for millions of patients worldwide. The history of its development serves as a valuable case study for researchers and professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to the Solubility and Stability of Beta-Blockers: A Case Study on Carvedilol

Disclaimer: Information regarding "Carpindolol" is scarce in publicly available scientific literature, preventing the creation of a detailed technical guide on its solubility and stability. This document provides a comprehensive overview of the solubility and stability of Carvedilol , a structurally and functionally related beta-blocker, as a representative example. This information is intended for researchers, scientists, and drug development professionals.

Limited Information on this compound

This compound is a beta-blocker with additional activity at serotonin (B10506) receptors.[1] Publicly available data on its physicochemical properties are limited.

Solubility:

-

Soluble in DMSO.[2]

Stability and Storage:

-

For short-term storage (days to weeks), it is recommended to store at 0 - 4°C in a dry, dark environment.[2]

-

For long-term storage (months to years), it is recommended to store at -20°C.[2]

Due to the limited data on this compound, the remainder of this guide will focus on Carvedilol to provide a thorough example of solubility and stability studies for a beta-blocker.

A Comprehensive Technical Guide to the Solubility and Stability of Carvedilol

Introduction to Carvedilol

Carvedilol is a non-selective beta-adrenergic receptor blocker (β1, β2) and an alpha-adrenergic receptor blocker (α1) used in the treatment of hypertension and heart failure.[3][4] It is a lipophilic compound that is practically insoluble in water, which presents challenges in formulation development.[5] Understanding its solubility and stability is crucial for developing effective and stable pharmaceutical dosage forms.

Solubility of Carvedilol

The solubility of Carvedilol is highly dependent on the solvent and the pH of the medium.

Solubility in Various Solvents

The following table summarizes the solubility of Carvedilol in different organic solvents and aqueous solutions.

| Solvent/Solution | Solubility | Reference |

| Ethanol | ~5 mg/mL | [6] |

| DMSO | ~30 mg/mL | [6] |

| Dimethylformamide (DMF) | ~30 mg/mL | [6] |

| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [6] |

| Water (uncontrolled pH) | 57.7 µM | [7] |

| Aqueous 1% (v/v) Acetic Acid | 6.91 ± 0.20 mg/mL | [8] |

pH-Dependent Solubility

Carvedilol's solubility is significantly influenced by pH, as it is a weakly basic drug.

| pH | Solubility (mg/mL) | Reference |

| 1.0 | 0.015 ± 0.001 | [9] |

| 4.0 | 0.042 ± 0.003 | [9] |

| 7.5 | 0.003 ± 0.000 | [9] |

Stability of Carvedilol

Stability studies are essential to determine the shelf-life and appropriate storage conditions for Carvedilol formulations.

Stability in Pediatric Oral Formulations

A study on the stability of pediatric oral formulations of Carvedilol (1 mg/mL) provided the following insights:

| Formulation | Storage Temperature | Stability Duration | Reference |

| Acidic Aqueous Solution | 4°C, 25°C, 40°C | 56 days | [10] |

| Alkaline Solution | 25°C | 56 days | [10] |

| Alkaline Solution | 4°C, 40°C | 28 days | [10] |

| Aqueous Suspension | 4°C, 25°C | 56 days | [10] |

| Aqueous Suspension | 40°C | 28 days | [10] |

Forced Degradation Studies

Forced degradation studies are conducted to understand the degradation pathways of a drug substance. Carvedilol has been subjected to various stress conditions as per ICH guidelines.

| Stress Condition | Observation | Reference |

| Acid Hydrolysis (1N HCl) | Significant degradation | |

| Alkaline Hydrolysis (1N NaOH) | Significant degradation | |

| Oxidation (Hydrogen Peroxide) | Significant degradation | |

| Thermal Stress | Stable | |

| Photolytic Stress | Stable |

Experimental Protocols

Solubility Determination

Objective: To determine the solubility of Carvedilol in various solvents.

Methodology:

-

An excess amount of Carvedilol is added to a known volume of the solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

The concentration of Carvedilol in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

HPLC Method for Quantification:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., phosphate (B84403) buffer) at a specific ratio and pH.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 242 nm).

-

Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

Stability-Indicating HPLC Method for Degradation Studies

Objective: To develop and validate an HPLC method that can separate and quantify Carvedilol from its degradation products.

Methodology:

-

Method Development: Different columns, mobile phases, flow rates, and detection wavelengths are tested to achieve optimal separation between the parent drug and its degradation products.

-

Forced Degradation: Carvedilol is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

-

Analysis: The stressed samples are analyzed using the developed HPLC method.

-

Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Studies

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Carvedilol [medbox.iiab.me]

- 4. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carvedilol versus propranolol effect on hepatic venous pressure gradient at 1 month in patients with index variceal bleed: RCT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carvedilol stability in paediatric oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

A Technical Guide to the In Vitro Characterization of Carvedilol

Disclaimer: Information regarding "Carpindolol" is limited. This guide focuses on the in vitro characterization of Carvedilol, a structurally and functionally related beta-blocker, which is likely the intended subject of inquiry.

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological properties of Carvedilol. It is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic receptor ligands.

Mechanism of Action

Carvedilol is a non-selective beta-adrenergic receptor antagonist, targeting both β1 and β2 receptors.[1][2][3] It also exhibits antagonist activity at α1-adrenergic receptors.[1][2] This dual adrenergic blockade contributes to its therapeutic effects, including vasodilation and a reduction in heart rate and contractility without the reflex tachycardia often associated with other vasodilators.[3][4] The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both S(-) and R(+) enantiomers contribute to the alpha-blocking effects.[1][3]

Beyond its canonical G-protein-mediated signaling antagonism, Carvedilol is recognized as a β-arrestin-biased agonist.[5][6] This means that while it blocks G-protein coupling, it can simultaneously stimulate β-arrestin-mediated signaling pathways, which are thought to contribute to some of its cardioprotective effects.[5][7]

Data Presentation: Binding Affinity of Carvedilol

The binding affinity of Carvedilol for various receptors is a critical aspect of its in vitro characterization, typically determined through competitive radioligand binding assays.[8] The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

| Receptor | Species | Ki (nM) | Ligand Type | Reference |

| β1-adrenergic | Human | 0.24 - 0.43 | Antagonist | [3] |

| β2-adrenergic | Human | 0.13 - 0.40 | Antagonist | [3] |

| α1-adrenergic | Rat | 3.4 | Antagonist | [3] |

| α2-adrenergic | Rat | 2,168 | Antagonist | [3] |

| 5-HT1A | Rat | 25 | - | [3] |

| 5-HT2A | Human | 547 | Antagonist | [3] |

| D2 | Rat | 213 | Antagonist | [3] |

| H1 | Rat | 3,034 | Antagonist | [3] |

| μ-Opioid | Rat | 2,700 | - | [3] |

| SERT | Rat | 528 | - | [3] |

| NET | Rat | 2,406 | - | [3] |

| DAT | Rat | 627 | - | [3] |

| VGSC | Rat | 547 (IC50) | Inhibitor | [3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (Carvedilol) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[8]

a. Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) expressing the target receptor to confluency.

-

Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).[9]

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA) containing protease inhibitors.[9][10]

-

Homogenize the cell suspension using a Dounce or polytron homogenizer on ice.[9][11]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[11]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[9][10]

-

Wash the membrane pellet with fresh lysis buffer and centrifuge again.[9]

-

Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a standard assay like the BCA assay.[9][10]

-

Store aliquots at -80°C until use.[9]

b. Assay Protocol:

-

Prepare serial dilutions of Carvedilol.

-

In a 96-well plate, add the cell membrane preparation (e.g., 20-50 µg protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-Carazolol for beta-adrenergic receptors), and varying concentrations of Carvedilol.[9][10]

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor like propranolol).[9][11]

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.[9][10]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[9][10]

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Functional Assay

This assay measures the effect of Carvedilol on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in Gs and Gi protein-coupled receptor signaling.

a. Cell Preparation:

-

Seed cells expressing the target receptor in a 96- or 384-well plate and culture overnight.[13]

-

On the day of the assay, wash the cells with a suitable buffer (e.g., PBS or HBSS).[13]

b. Assay Protocol (Antagonist Mode):

-

Prepare serial dilutions of Carvedilol in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[14]

-

Pre-incubate the cells with the Carvedilol dilutions for a specified time.

-

Add a fixed concentration (e.g., EC80) of a known agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) to all wells except the basal control.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[14]

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[13][14]

-

The assay principle is typically a competition between cellular cAMP and a labeled cAMP tracer for a limited number of specific antibodies.[14][15]

-

Generate dose-response curves to determine the IC50 value of Carvedilol.

β-Arrestin Recruitment Assay

This assay quantifies the ability of Carvedilol to promote the interaction between the target GPCR and β-arrestin.

a. Cell Line:

-

Use a stable cell line engineered to co-express the target GPCR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[16]

b. Assay Protocol:

-

Seed the engineered cells in a white, opaque 96- or 384-well plate and culture overnight.

-

Prepare serial dilutions of Carvedilol in an appropriate assay buffer.

-

Add the Carvedilol dilutions to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[16]

-

Upon ligand binding, the recruitment of β-arrestin to the GPCR brings the two enzyme fragments into close proximity, forming an active enzyme.[16]

-

Add a substrate solution that is converted by the active enzyme into a chemiluminescent product.[16]

-

Incubate for a further period (e.g., 60 minutes) at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Generate dose-response curves to determine the EC50 value for Carvedilol-induced β-arrestin recruitment.

Mandatory Visualizations

Signaling Pathways of Carvedilol

Caption: Dual signaling effects of Carvedilol at the β-adrenergic receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

References

- 1. Carvedilol [medbox.iiab.me]

- 2. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 3. Carvedilol - Wikipedia [en.wikipedia.org]

- 4. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Arrestin–Biased Allosteric Modulator Potentiates Carvedilol-Stimulated β Adrenergic Receptor Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Carpindolol: Molecular Composition and Weight

For professionals engaged in drug development and scientific research, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides the core molecular data for Carpindolol.

This compound is a beta-blocker that also exhibits activity at serotonin (B10506) receptors.[1] Its chemical identity is defined by a specific molecular formula and corresponding molecular weight, which are crucial for stoichiometric calculations in experimental settings, analytical characterization, and computational modeling.

Molecular Data Summary

The essential molecular information for this compound is presented below.

| Parameter | Value |

| Molecular Formula | C₁₉H₂₈N₂O₄[1][2][3][4] |

| Molecular Weight | 348.443 g/mol [1] |

| Molar Mass | ~348.44 g/mol [3][4] |

As a large language model, I am unable to provide detailed experimental protocols or generate diagrams and visualizations. The information provided is based on established chemical data.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Carvedilol

Disclaimer: The following guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Carvedilol (B1668590) . Initial searches for "Carpindolol" did not yield sufficient specific data, suggesting a possible misspelling of the intended drug. The information presented here pertains to Carvedilol, a widely studied beta-blocker.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Carvedilol's mechanism of action, metabolic fate, and therapeutic effects.

Executive Summary